Methyl 7-cyanoheptanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 7-cyanoheptanoate can be synthesized through several methods. One common method involves the reaction of 7-bromoheptanoic acid with sodium cyanide in the presence of a phase transfer catalyst, followed by esterification with methanol . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield . The process may include steps such as purification through distillation and crystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-cyanoheptanoate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The cyano group in this compound is highly reactive towards nucleophiles, making it suitable for nucleophilic addition reactions.
Substitution: The compound can undergo substitution reactions where the cyano group is replaced by other functional groups.
Elimination: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanide, methanol, and various phase transfer catalysts . The reaction conditions vary depending on the desired product but generally involve moderate temperatures and reaction times .
Major Products Formed
The major products formed from these reactions include various substituted heptanoates and alkenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 7-cyanoheptanoate has a wide range of applications in scientific research, including:
Mechanism of Action
Methyl 7-cyanoheptanoate exerts its effects through its highly reactive cyano group, which can undergo various chemical transformations . The cyano group is particularly reactive towards nucleophiles, allowing the compound to participate in nucleophilic addition, substitution, and elimination reactions . These reactions enable the synthesis of a wide range of organic compounds, making this compound a valuable starting material in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 7-cyanoheptanoate include:
- Methyl 6-cyanohexanoate
- Methyl 8-cyanooctanoate
- Ethyl 7-cyanoheptanoate
Uniqueness
This compound is unique due to its specific molecular structure, which includes a seven-carbon chain with a cyano group at the seventh position and a methyl ester group . This structure provides the compound with distinct reactivity and versatility in organic synthesis, making it a valuable tool in various scientific research applications .
Properties
IUPAC Name |
methyl 7-cyanoheptanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORLVLFXYLXWOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558182 | |
Record name | Methyl 7-cyanoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61831-05-8 | |
Record name | Methyl 7-cyanoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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